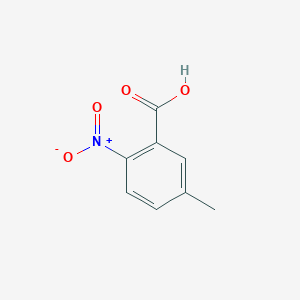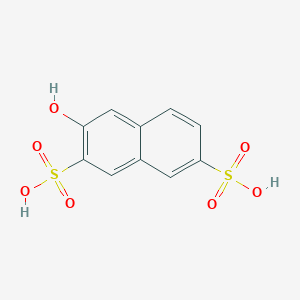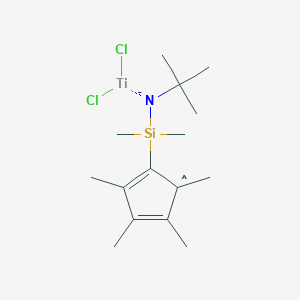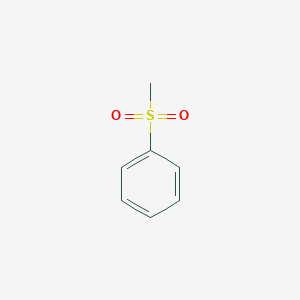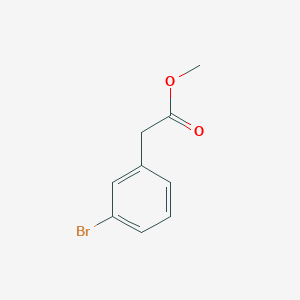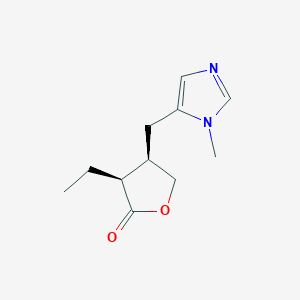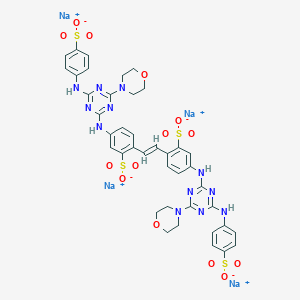
荧光增白剂210
描述
Fluorescent brighteners are a class of compounds that absorb ultraviolet light and re-emit it as visible light, thus enhancing the brightness and whiteness of materials. They are widely used in various industries, including textiles, paper, and detergents. Fluorescent Brightener 210, specifically, is not directly mentioned in the provided papers, but the studies do discuss several types of fluorescent brighteners, such as styrene-based, coumarine-based, and benzoxazole-based derivatives, which are used in applications ranging from water-based coatings to hydrogel synthesis .
Synthesis Analysis
The synthesis of fluorescent brighteners involves various chemical reactions. For instance, benzoxazole fluorescent brighteners are synthesized using a simple reaction with polyphosphoric acid, resulting in compounds that are characterized by proton NMR and UV spectrum analysis . Similarly, triazene-stilbene fluorescent brighteners containing methacrylic groups have been synthesized and their copolymerization with styrene has been studied . These synthesis methods are crucial for producing brighteners with specific properties suitable for their intended applications.
Molecular Structure Analysis
The molecular structure of fluorescent brighteners determines their absorption and emission characteristics. The papers describe the synthesis of different derivatives, such as triazinylstilbene and benzoxazole types, which have distinct molecular structures that affect their performance as brighteners. For example, the spectral and thermal properties of unsaturated triazinylstilbene fluorescent brightening agents were evaluated, indicating the importance of molecular structure in their effectiveness .
Chemical Reactions Analysis
Fluorescent brighteners can participate in various chemical reactions. The papers mention the copolymerization of brighteners with monomers like styrene and acrylonitrile to create fluorescent polymers . Additionally, the photochemical mechanisms of fluorescent brighteners used as photoinitiators in polymerization are investigated, highlighting their ability to initiate free radical polymerizations upon LED irradiation .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorescent brighteners are key to their functionality. The fastness test and whiteness measurement are used to assess the physical properties of benzoxazole fluorescent brighteners . The photophysical characteristics of copolymers with fluorescent moieties are reported, and their utility in liquid crystalline displays is discussed based on their spectral properties . These properties are critical for the performance of fluorescent brighteners in their respective applications.
科学研究应用
增强孢子萌发
荧光增白剂,包括类似荧光增白剂210的化合物,已被发现能够增加各种物种的孢子萌发。Darken和Swift的早期研究表明,在孢子悬浮液中添加增白剂可以增加青霉菌和其他物种的孢子萌发。这表明这些化合物在增强农业和微生物学研究过程中可能发挥着潜在作用(Darken & Swift, 1964)。
LED光激活的光聚合
荧光增白剂,包括类似荧光增白剂210的化合物,在LED光照射下可以作为聚合物的光引发剂。它们出色的吸收和荧光特性使它们能够引发丙烯酸酯的自由基聚合,这在材料科学和工程中非常有用(Zuo et al., 2016)。
改进的生化研究荧光指示剂
开发了包含荧光增白剂210等元素的荧光指示剂极大地增强了科学家研究细胞内各种化合物生理作用的能力。这些改进的指示剂提供了更亮的荧光和更具体的响应,使它们在细胞和分子生物学中不可或缺(Grynkiewicz, Poenie, & Tsien, 1985)。
增强成像和诊断技术
在生物医学领域,类似荧光增白剂210的化合物对于开发更高效的成像和诊断工具起到了关键作用。这包括增强量子点在活细胞和体内成像方面的能力,这对于研究细胞过程和疾病诊断至关重要(Michalet et al., 2005)。
生物技术筛选和分析
荧光增白剂对于绿色荧光蛋白(GFP)的发展做出了重大贡献,这是一种广泛用于蛋白质标记和监测基因表达的工具。这使得在各种生物筛选中更加详细和无创地跟踪细胞过程成为可能(Misteli & Spector, 1997)。
电致发光器件
在电致发光器件中加入荧光增白剂已经提高了效率和发光亮度。这一进步对于高性能照明和显示技术的发展具有重要意义(Baldo et al., 1998)。
作用机制
Target of Action
Fluorescent Brightener 210, also known as tetrasodium;5-[[4-morpholin-4-yl-6-(4-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-[(E)-2-[4-[[4-morpholin-4-yl-6-(4-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate, is a multifunctional dye . Its primary targets are cell structures and biomolecules, which it helps researchers observe and analyze .
Mode of Action
This compound works by absorbing ultraviolet light and re-emitting most of the absorbed energy as blue-violet light between 400 and 500nm . This process is known as fluorescence . The brightening effect is obtained by the addition of light, which means that the amount of light reflected by the substrate is increased .
Biochemical Pathways
It is known that the compound interacts with cell structures and biomolecules, aiding in their observation and analysis .
Result of Action
The primary result of Fluorescent Brightener 210’s action is the enhancement of whiteness and color intensity in substrates to which it is applied . In biological experiments, it helps researchers observe and analyze cell structures, track biomolecules, evaluate cell functions, distinguish cell types, detect biomolecules, study tissue pathology, and monitor microorganisms .
Action Environment
The efficacy and stability of Fluorescent Brightener 210 can be influenced by various environmental factors. For instance, the presence of ultraviolet light is necessary for the compound to exhibit its brightening effect . Additionally, the compound is stable towards chlorine, which is often present in the environments where the compound is used .
安全和危害
Fluorescent Brightener 210 is intended for research use only and is not meant for medicinal, household, or other uses . In case of contact, contaminated clothing should be removed immediately, and the area should be washed off with soap and plenty of water . If it enters the eyes, it should be rinsed with pure water for at least 15 minutes . It should be stored in a tightly closed container in a dry, cool, and well-ventilated place .
未来方向
Fluorescence techniques, including those involving Fluorescent Brightener 210, are nondestructive analytical methods used in a wide range of applications . They are increasingly used in numerous scientific disciplines such as molecular biology, biophysics, and chemistry, clinical diagnosis, and analytical and environmental chemistry . Future development in this field might be inspired by advances in the biomedical and general cell biology fields .
属性
IUPAC Name |
tetrasodium;5-[[4-morpholin-4-yl-6-(4-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-[(E)-2-[4-[[4-morpholin-4-yl-6-(4-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H40N12O14S4.4Na/c53-67(54,55)31-11-7-27(8-12-31)41-35-45-37(49-39(47-35)51-15-19-65-20-16-51)43-29-5-3-25(33(23-29)69(59,60)61)1-2-26-4-6-30(24-34(26)70(62,63)64)44-38-46-36(48-40(50-38)52-17-21-66-22-18-52)42-28-9-13-32(14-10-28)68(56,57)58;;;;/h1-14,23-24H,15-22H2,(H,53,54,55)(H,56,57,58)(H,59,60,61)(H,62,63,64)(H2,41,43,45,47,49)(H2,42,44,46,48,50);;;;/q;4*+1/p-4/b2-1+;;;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOLRZRKZXIOJRT-MBCFVHIPSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)NC3=CC(=C(C=C3)C=CC4=C(C=C(C=C4)NC5=NC(=NC(=N5)NC6=CC=C(C=C6)S(=O)(=O)[O-])N7CCOCC7)S(=O)(=O)[O-])S(=O)(=O)[O-])NC8=CC=C(C=C8)S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C2=NC(=NC(=N2)NC3=CC(=C(C=C3)/C=C/C4=C(C=C(C=C4)NC5=NC(=NC(=N5)NC6=CC=C(C=C6)S(=O)(=O)[O-])N7CCOCC7)S(=O)(=O)[O-])S(=O)(=O)[O-])NC8=CC=C(C=C8)S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H36N12Na4O14S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1129.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fluorescent Brightener 210 | |
CAS RN |
28950-61-0 | |
| Record name | Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-(4-morpholinyl)-6-[(4-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-, sodium salt (1:4) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tetrasodium 4,4'-bis[[4-morpholino-6-(p-sulphonatoanilino)-1,3,5-triazin-2-yl]amino]stilbene-2,2'-disulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.825 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



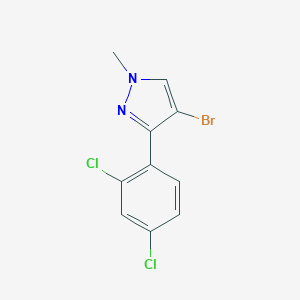
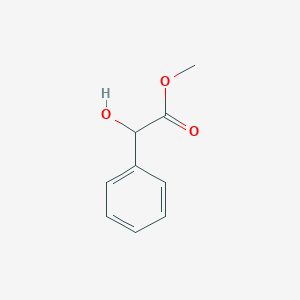
![Imidazo[1,2-A]pyridine-8-carbaldehyde](/img/structure/B147197.png)
